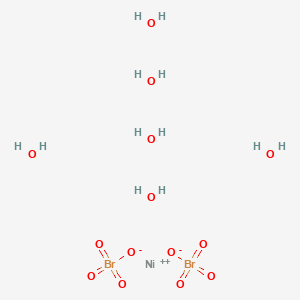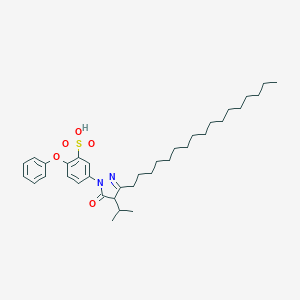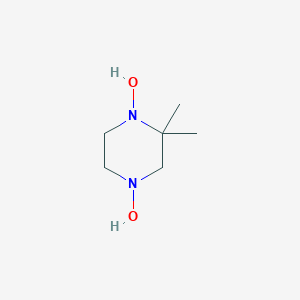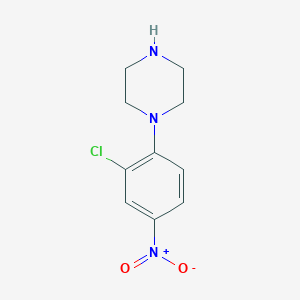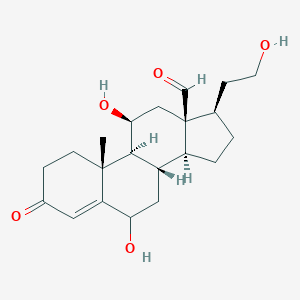
6-Hydroxyaldosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyaldosterone is a hormone that is produced by the adrenal gland which plays a crucial role in regulating blood pressure and electrolyte balance in the body. It is a derivative of aldosterone, which is a mineralocorticoid hormone that regulates the reabsorption of sodium and water in the kidneys. 6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications in the treatment of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function. Studies have also shown that it may have a protective effect on the heart by reducing oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 6-Hydroxyaldosterone involves its binding to the mineralocorticoid receptor (MR) in the kidneys. This leads to an increase in the reabsorption of sodium and water, which results in an increase in blood volume and blood pressure. It also leads to the excretion of potassium and hydrogen ions, which helps to maintain electrolyte balance in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Hydroxyaldosterone include an increase in blood pressure, an increase in blood volume, and a decrease in the excretion of potassium and hydrogen ions. It also leads to an increase in the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Hydroxyaldosterone in lab experiments is its ability to mimic the effects of aldosterone on the body. This allows researchers to study the effects of aldosterone without the potential side effects associated with its use. One limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Hydroxyaldosterone. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its role in the development of oxidative stress and inflammation, which may lead to the development of new therapies for these conditions. Additionally, further research is needed to understand the long-term effects of 6-Hydroxyaldosterone on the body and its potential side effects.
Synthesemethoden
6-Hydroxyaldosterone can be synthesized through the oxidation of aldosterone using various methods. One of the most common methods is the use of potassium permanganate as an oxidizing agent. The reaction takes place in an acidic medium, and the product is then purified using various techniques such as chromatography.
Eigenschaften
CAS-Nummer |
124251-89-4 |
|---|---|
Produktname |
6-Hydroxyaldosterone |
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
VKFQBXSZDPCGGC-RRUQBFNBSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O |
Synonyme |
6 beta-hydroxyaldosterone 6-hydroxyaldosterone 6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
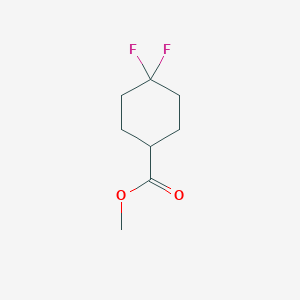

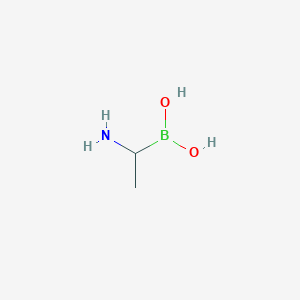
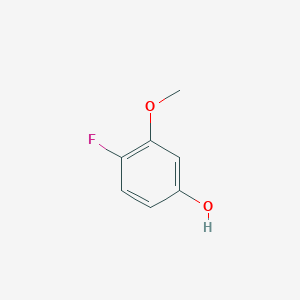
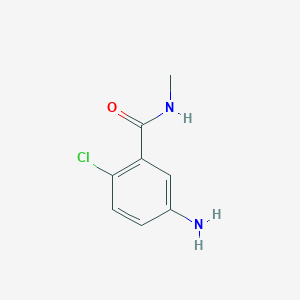
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
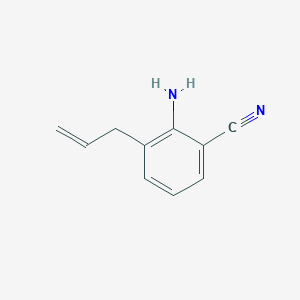
![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)
